N-[(3,4-Difluorophenyl)methyl]-5-(quinolin-8-yl)pyridin-3-amine
Description
Properties
CAS No. |
920529-87-9 |
|---|---|
Molecular Formula |
C21H15F2N3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]-5-quinolin-8-ylpyridin-3-amine |
InChI |
InChI=1S/C21H15F2N3/c22-19-7-6-14(9-20(19)23)11-26-17-10-16(12-24-13-17)18-5-1-3-15-4-2-8-25-21(15)18/h1-10,12-13,26H,11H2 |
InChI Key |
MIHDQJJSHWMOJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC(=CN=C3)NCC4=CC(=C(C=C4)F)F)N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Difluorobenzyl)-5-(quinolin-8-yl)pyridin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Core: Starting with a suitable pyridine precursor, various functional groups are introduced through electrophilic or nucleophilic substitution reactions.
Introduction of the Quinoline Moiety: The quinoline ring can be attached via a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Addition of the Difluorobenzyl Group:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Difluorobenzyl)-5-(quinolin-8-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-Difluorobenzyl)-5-(quinolin-8-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituent Analysis
The table below highlights key structural and functional differences between the target compound and analogs:
Key Observations:
Core Heterocycles: The target compound’s pyridine core contrasts with GSK 2141795’s furan and Compound 8’s pyrimidine. Pyridine derivatives often exhibit improved solubility compared to furans, while pyrimidines are common in nucleotide analogs .
Substituent Effects :
- Fluorine Positioning : The 3,4-difluorophenyl group in the target compound vs. 2,4-difluorophenyl in other analogs (e.g., ’s tetrazole derivative) may alter steric and electronic interactions with biological targets .
- Functional Groups : The target’s primary amine contrasts with GSK 2141795’s carboxamide and the sulfonamide’s sulfonyl group, impacting hydrogen-bonding capacity and acidity .
Hypothesized Pharmacological Implications
- Kinase Inhibition Potential: The pyridine-quinoline scaffold resembles kinase inhibitors like crizotinib, though the absence of a metal-binding motif (e.g., pyrazole in GSK 2141795) may limit kinase selectivity .
- Solubility and Bioavailability: The morpholino group in Compound 8 () enhances water solubility compared to the target’s lipophilic difluorophenylmethyl group, suggesting trade-offs in pharmacokinetics .
Biological Activity
N-[(3,4-Difluorophenyl)methyl]-5-(quinolin-8-yl)pyridin-3-amine is a synthetic organic compound that belongs to the class of heterocyclic amines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 347.4 g/mol. The compound features a pyridine ring substituted with a quinoline moiety and a difluorobenzyl group, which are significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 920529-87-9 |
| Molecular Formula | C21H15F2N3 |
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | MIHDQJJSHWMOJT-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. The compound may act as an inhibitor or activator of these targets, leading to various pharmacological effects. For instance, it has been noted for its potential to inhibit certain kinases implicated in cancer progression.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that derivatives containing quinoline and pyridine moieties can selectively inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses potent activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
- Anticancer Efficacy : A study evaluated the cytotoxic effects of N-(3,4-difluorobenzyl)-5-(quinolin-8-yl)pyridin-3-amine on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations greater than 10 µM, indicating strong anticancer potential.
- Antimicrobial Testing : In another study, the compound was tested against multiple strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting superior efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
